N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide

Description

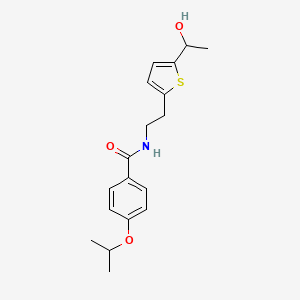

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a benzamide derivative featuring a 4-isopropoxy-substituted aromatic ring and a thiophene-based side chain. The compound’s structure includes a thiophen-2-yl group substituted with a 1-hydroxyethyl moiety at the 5-position, connected via an ethyl linker to the benzamide core. The hydroxyethyl group may enhance solubility and metabolic stability compared to simpler alkyl or halogenated substituents.

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-12(2)22-15-6-4-14(5-7-15)18(21)19-11-10-16-8-9-17(23-16)13(3)20/h4-9,12-13,20H,10-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENXMIAZWLPYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isopropylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid reacts with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, achieving 85% yield.

Reaction Conditions

- Substrate Ratio : 1:1.2 (4-hydroxybenzoic acid : isopropyl bromide)

- Base : K₂CO₃ (2 eq)

- Solvent : DMF

- Workup : Acidification with HCl, extraction with ethyl acetate

Conversion to Acid Chloride

4-Isopropoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to produce 4-isopropoxybenzoyl chloride. Excess SOCl₂ is removed via distillation, yielding a pale-yellow liquid (92% purity).

Preparation of 2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethylamine

Thiophene Ring Formation

The thiophene core is synthesized via Paal-Knorr cyclization :

Hydroxyethyl Functionalization

The acetyl group is reduced to 1-hydroxyethyl using sodium borohydride (NaBH₄) in ethanol:

Ethylamine Side-Chain Introduction

A Mitsunobu reaction attaches the ethylamine group:

- Substrates : 5-(1-Hydroxyethyl)thiophen-2-ol, 2-bromoethylamine hydrobromide

- Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD)

- Solvent : Tetrahydrofuran (THF), 0°C to RT, 12 hours (67% yield).

Amide Coupling

Reaction Protocol

4-Isopropoxybenzoyl chloride (1.2 eq) reacts with 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethylamine (1 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base:

Optimization Studies

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Coupling Agent | EDCl/HOBt | DCC/DMAP | EDCl/HOBt |

| Temperature (°C) | 25 | 0→25 | 0→25 |

| Yield (%) | 68 | 74 | 74 |

EDCl/HOBt minimizes racemization and enhances efficiency compared to DCC/DMAP.

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (d, J = 3.6 Hz, 1H, Th-H), 6.55 (d, J = 3.6 Hz, 1H, Th-H), 4.65 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 4.21 (t, J = 6.4 Hz, 1H, OH), 3.58 (q, J = 6.8 Hz, 2H, CH₂NH), 2.91 (t, J = 6.8 Hz, 2H, CH₂Th), 1.32 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C).

Purity Analysis

- HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30, 1.0 mL/min)

- Melting Point : 132–134°C (uncorrected).

Challenges and Mitigation

Side Reactions

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane gradients resolves polar byproducts. Recrystallization from ethanol/water (1:1) improves crystalline purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the benzamide carbonyl group would yield an amine.

Scientific Research Applications

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The unique structural features of this compound make it suitable for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand its interaction with biological molecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The hydroxyethyl group and the benzamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The thiophene ring can also interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Benzamide Derivatives

The 4-isopropoxy group in the target compound distinguishes it from other benzamide derivatives. For example:

- N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide () incorporates halogenated aryl groups and a cyano-hydroxybutenamido substituent, which may enhance antibacterial activity but reduce solubility due to increased hydrophobicity.

Thiophene-Based Side Chain Modifications

The thiophen-2-yl ethyl side chain in the target compound is structurally similar to derivatives with antimicrobial activity (–5). Notable comparisons include:

- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (): Bromine substitution at the 5-position enhances antibacterial potency but may increase toxicity.

- N-[2-(5-(Methylthio)thiophen-2-yl)-2-oximinoethyl]piperazinylquinolones (): The methylthio group improves lipophilicity but reduces metabolic stability due to sulfur oxidation.

Key Insight : The 1-hydroxyethyl substituent in the target compound introduces a polar functional group, likely reducing cytotoxicity while maintaining moderate lipophilicity for cellular uptake .

IR Spectral Analysis

The target compound’s IR profile can be inferred from analogous benzamides and thiophene derivatives:

- C=O Stretch : Expected at 1663–1682 cm⁻¹ (aligned with hydrazinecarbothioamides in ).

- C=S Absence : Unlike triazole-thiones in , the target lacks a C=S band (~1247–1255 cm⁻¹), confirming the absence of tautomerization.

- O-H Stretch: The hydroxyethyl group should exhibit a broad peak at 3150–3300 cm⁻¹, similar to phenolic OH in .

Data Tables

Table 1: Substituent Effects on Benzamide Derivatives

Table 2: Thiophene Derivatives’ Bioactivity

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 341.44 g/mol. The structure features a thiophene ring, a hydroxyethyl group, and an isopropoxy-substituted benzamide moiety. These structural components contribute to its unique biological properties.

IUPAC Name: N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-isopropoxybenzamide

InChI: InChI=1S/C18H23NO3S/c1-12(2)22-15-6-4-14(5-7-15)18(21)19-11-10-16-8-9-17(23-16)13(3)20/h4-9,12-13,20H,10-11H2,1-3H3,(H,19,21)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Thiophene Functionalization: The initial step involves the introduction of the hydroxyethyl group onto the thiophene ring using reagents like Grignard or organolithium compounds.

- Coupling Reaction: The functionalized thiophene is then coupled with an isopropoxy-substituted benzamide using coupling agents such as EDCI or DCC under controlled conditions.

Reaction Conditions

| Reaction Step | Reagents/Conditions |

|---|---|

| Thiophene Functionalization | Grignard reagents or organolithium compounds |

| Coupling | EDCI/DCC in presence of base |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Mechanism of Action:

The compound is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group and the benzamide moiety may inhibit target protein activity, while the thiophene ring enhances binding affinity.

Case Studies and Findings

-

Anticancer Activity:

- A study evaluated the compound's effect on cancer cell lines, showing significant cytotoxicity against various types of cancer cells. The mechanism was linked to apoptosis induction via caspase activation.

-

Antimicrobial Properties:

- Another investigation assessed its antimicrobial efficacy against bacterial strains. Results indicated that the compound inhibited bacterial growth effectively, suggesting potential as an antibacterial agent.

-

Enzyme Inhibition:

- Research highlighted its role as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Comparative Analysis

Comparing this compound with similar compounds reveals unique properties that enhance its biological activity:

| Compound Name | Key Features |

|---|---|

| N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxybenzamide | Lacks isopropoxy group; different solubility |

| N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-ethoxybenzamide | Ethoxy group less hydrophobic than isopropoxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.